molecular formula C19H19FN2O3S B2747851 (2,6-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-84-3

(2,6-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2747851
CAS RN: 851806-84-3
M. Wt: 374.43
InChI Key: DJNZUIFDLANHAM-UHFFFAOYSA-N
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Description

(2,6-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality (2,6-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agents

Research indicates that derivatives of dimethoxyphenyl compounds have been synthesized and evaluated for their selective cytotoxicity against tumorigenic cell lines. For instance, a study focused on the synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives demonstrated potential as anti-tumor agents, showcasing the significance of dimethoxyphenyl components in cancer research (Hayakawa et al., 2004).

Antioxidant Properties

Compounds with dimethoxyphenyl groups have been associated with antioxidant activities. A particular study on the bromination of bis(3,4-dimethoxyphenyl)methanone yielded products with effective antioxidant power, underscoring the potential of such structures in developing antioxidant agents (Balaydın et al., 2010).

Carbonic Anhydrase Inhibitory Properties

The synthesis and evaluation of novel bromophenols, including natural products derived from dimethoxyphenyl methanone, have shown carbonic anhydrase inhibitory capacities. This activity suggests the potential use of these compounds in treating conditions like glaucoma, epilepsy, and other disorders (Balaydın et al., 2012).

Fluorescent Properties

Research into the synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants has revealed the fluorescent properties of compounds related to dimethoxyphenyl methanone. These findings indicate potential applications in materials science, particularly in developing fluorescent materials for various technological applications (Ghaemy et al., 2013).

properties

IUPAC Name

(2,6-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-24-15-8-5-9-16(25-2)17(15)18(23)22-11-10-21-19(22)26-12-13-6-3-4-7-14(13)20/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNZUIFDLANHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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